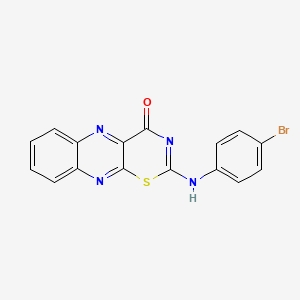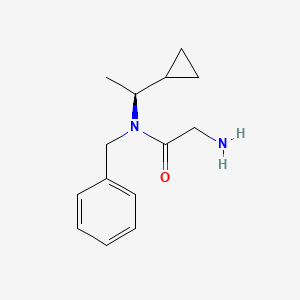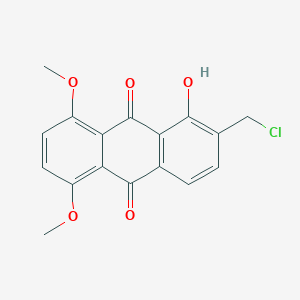
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its chloromethyl, hydroxy, and dimethoxy functional groups attached to the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the chloromethylation of 1-hydroxy-5,8-dimethoxyanthracene-9,10-dione. This reaction is usually carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 2-(Formyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione.
Reduction: Formation of 2-(Chloromethyl)-1,5,8-trihydroxyanthracene-9,10-dione.
Substitution: Formation of 2-(Aminomethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione or 2-(Thiophenylmethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione.
科学研究应用
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. Additionally, the anthraquinone core can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1-hydroxyanthracene-9,10-dione: Lacks the dimethoxy groups, which may affect its solubility and reactivity.
1-Hydroxy-5,8-dimethoxyanthracene-9,10-dione: Lacks the chloromethyl group, which may reduce its ability to form covalent bonds with proteins.
2-(Bromomethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may alter its reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione is unique due to the presence of both chloromethyl and dimethoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
110419-28-8 |
|---|---|
分子式 |
C17H13ClO5 |
分子量 |
332.7 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-hydroxy-5,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-22-10-5-6-11(23-2)14-13(10)16(20)9-4-3-8(7-18)15(19)12(9)17(14)21/h3-6,19H,7H2,1-2H3 |
InChI 键 |
LIVLHSZILHIXGP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



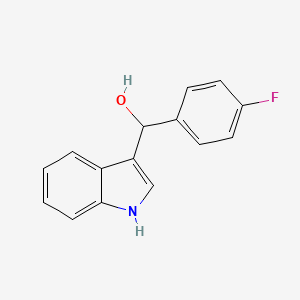

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
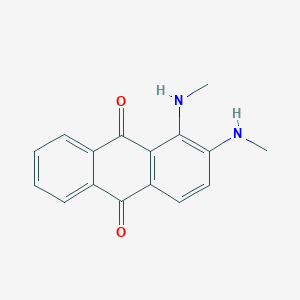
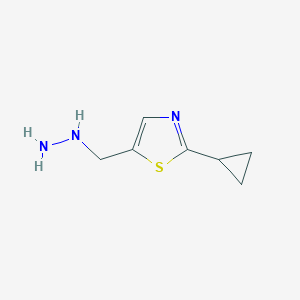
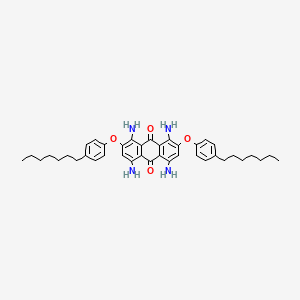
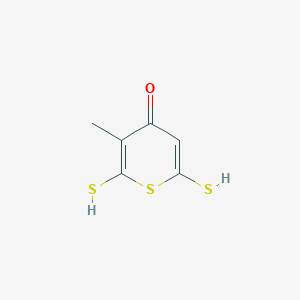
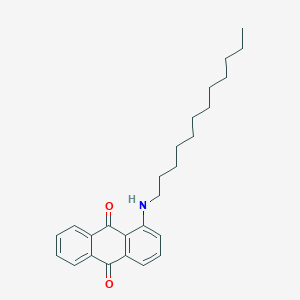

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
